3-(3,4-dimethylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid
Overview
Description
3-(3,4-Dimethylphenoxy)-N,N-dimethylpropan-1-amine; oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both the phenoxy and dimethylamino groups in its structure suggests it may have unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenoxy)-N,N-dimethylpropan-1-amine typically involves the reaction of 3,4-dimethylphenol with N,N-dimethylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, allowing it to react with the amine. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenoxy)-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3,4-Dimethylphenoxy)-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 3-(3,4-dimethylphenoxy)-N,N-dimethylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethylphenoxy)propanoic acid: Similar structure but lacks the dimethylamino group.
3,4-Dimethoxyphenethylamine: Contains a methoxy group instead of a dimethylphenoxy group.
N,N-Dimethyl-3-phenylpropan-1-amine: Similar amine structure but with a phenyl group instead of a dimethylphenoxy group.
Uniqueness
3-(3,4-Dimethylphenoxy)-N,N-dimethylpropan-1-amine is unique due to the combination of the phenoxy and dimethylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.C2H2O4/c1-11-6-7-13(10-12(11)2)15-9-5-8-14(3)4;3-1(4)2(5)6/h6-7,10H,5,8-9H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHNNERBMVWGDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN(C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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